Product packaging for 2-Chloro-5-pentafluoroethyl-pyrazine(Cat. No.:)

2-Chloro-5-pentafluoroethyl-pyrazine

Cat. No.: B11756905
M. Wt: 232.54 g/mol
InChI Key: AIIIECFGQCDKOM-UHFFFAOYSA-N
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Description

Structural and Electronic Landscape of Halogenated and Perfluoroalkyl-Substituted Pyrazines

The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient compared to benzene. The introduction of a chlorine atom and a pentafluoroethyl group further modulates the electronic properties of the pyrazine core.

The chlorine atom, being an electronegative halogen, withdraws electron density from the pyrazine ring through an inductive effect. This effect is most pronounced at the carbon atom to which it is attached (C-2) and, to a lesser extent, the other ring atoms. This electron withdrawal deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions.

The pentafluoroethyl group (-C2F5) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly lowers the electron density of the pyrazine ring, further enhancing its susceptibility to nucleophilic attack. The perfluoroalkyl chain also introduces unique properties such as increased lipophilicity and metabolic stability to molecules containing this moiety. nih.gov

The combination of these two substituents on the pyrazine ring creates a highly electrophilic aromatic system, making the chlorine atom an excellent leaving group in SNAr reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.

Table 1: Physicochemical Properties of a Related Compound, 2-Chloro-5-(trifluoromethyl)pyrazine

PropertyValue
Molecular Formula C5H2ClF3N2
Molecular Weight 182.53 g/mol sigmaaldrich.com
Density 1.478 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.448 sigmaaldrich.comsigmaaldrich.com
Flash Point 66.1 °C (151.0 °F) sigmaaldrich.comsigmaaldrich.com
CAS Number 799557-87-2 sigmaaldrich.com

Significance within Heterocyclic Chemistry and Fluorine Chemistry Research

The importance of 2-Chloro-5-pentafluoroethyl-pyrazine stems from its role as a key intermediate in the synthesis of a wide array of functionalized heterocyclic compounds. globalscientificjournal.comnih.gov Heterocyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.netnih.gov The pyrazine scaffold, in particular, is a core component of many biologically active molecules. slideshare.netnih.govmdpi.com

In the field of fluorine chemistry, the introduction of fluorine atoms or fluorinated groups into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties. nih.govsci-hub.seresearchgate.net Fluorine's high electronegativity can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.gov The pentafluoroethyl group in this compound is a prime example of a fluorinated substituent that can impart desirable characteristics to target molecules.

The reactivity of the C-Cl bond in SNAr reactions allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, at the 2-position of the pyrazine ring. This versatility enables the construction of diverse molecular libraries for screening in drug discovery and agrochemical research. The resulting 2-substituted-5-pentafluoroethyl-pyrazines can then be further modified to create even more complex and functionalized molecules.

The development of synthetic methods for preparing pyrazine derivatives is an active area of research. google.com The availability of versatile building blocks like this compound is crucial for advancing these synthetic endeavors and for the continued discovery of novel and improved chemical entities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2ClF5N2 B11756905 2-Chloro-5-pentafluoroethyl-pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2ClF5N2

Molecular Weight

232.54 g/mol

IUPAC Name

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyrazine

InChI

InChI=1S/C6H2ClF5N2/c7-4-2-13-3(1-14-4)5(8,9)6(10,11)12/h1-2H

InChI Key

AIIIECFGQCDKOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Chloro 5 Pentafluoroethyl Pyrazine

Direct Synthetic Routes to 2-Chloro-5-pentafluoroethyl-pyrazine

Directly assembling the this compound molecule in a single or few-step process from acyclic precursors is a primary consideration in synthetic design. Such routes often rely on condensation reactions to form the core pyrazine (B50134) ring with the desired substituents already in place or in a form that can be easily converted.

Conventional Reaction Pathways

A more feasible, albeit indirect, "direct" route could involve the cyclization of precursors where the key fragments are brought together. For instance, the reaction of an α-haloketone bearing a pentafluoroethyl group with an amino acid derivative could potentially lead to a dihydropyrazine (B8608421) intermediate, which upon oxidation and subsequent chlorination, would yield the final product. The general principle of forming pyrazine rings from amino acid precursors is a known strategy in the synthesis of various pyrazine derivatives.

Optimized Reaction Conditions and Yield Enhancement

Given the absence of a direct, one-pot synthesis for this compound in the current literature, optimization would focus on multi-step sequences. Key areas for optimization include:

Starting Material Selection: The choice of a suitable pyrazine precursor is critical. Starting with a pre-functionalized pyrazine, such as 2-aminopyrazine (B29847) or 2-hydroxypyrazine, could provide a more direct handle for subsequent reactions.

Catalyst Systems: For cross-coupling reactions to introduce the pentafluoroethyl group, the selection of an appropriate palladium or copper catalyst and ligand combination is crucial for achieving high yields and selectivity.

Reaction Parameter Control: Temperature, solvent, and reaction time are critical parameters that need to be finely tuned for each step, from the initial introduction of a functional group to the final halogenation. For instance, in the synthesis of a related compound, 2-chloro-5-(difluoromethoxy) pyrazine, specific ratios of reactants and a cesium carbonate catalyst in a mixed solvent system of acetonitrile (B52724) and water were found to be crucial for a successful reaction. google.com

Halogenation and Halogen Exchange Reactions in Pyrazine Systems

The introduction of a chlorine atom onto the pyrazine ring is a key transformation in the synthesis of the target molecule. This can be achieved through direct chlorination or via halogen exchange reactions.

Regioselective Chlorination Approaches

The regioselectivity of chlorination on a pyrazine ring is heavily influenced by the electronic properties of the existing substituents. The pentafluoroethyl group is a strong electron-withdrawing group, which deactivates the pyrazine ring towards electrophilic aromatic substitution. This deactivation makes direct chlorination challenging and requires forcing conditions.

However, if a suitable precursor like 2-amino-5-pentafluoroethyl-pyrazine were available, regioselective chlorination could be achieved. For instance, methods have been developed for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines using Selectfluor™ in the presence of a chloride source like LiCl. rsc.org This approach could potentially be adapted for the chlorination of a 5-pentafluoroethyl-2-aminopyrazine. The amino group would direct the chlorination to the adjacent position, which upon diazotization and Sandmeyer reaction, could yield the desired 2-chloro derivative.

Another strategy involves the use of hypervalent iodine reagents, which have been shown to facilitate the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. nih.gov This methodology could potentially be explored for the direct C-H chlorination of a 5-pentafluoroethyl-pyrazine precursor.

Chlorination Method Reagents Key Features Potential Application
From AminopyrazineDiazotization, SandmeyerReadily available starting material.Chlorination of 2-amino-5-pentafluoroethyl-pyrazine.
Selectfluor™-mediatedSelectfluor™, LiClMild conditions, high regioselectivity for aminodiazines. rsc.orgDirect chlorination of 2-amino-5-pentafluoroethyl-pyrazine.
Hypervalent IodinePIDA, KClEnvironmentally friendly, mild conditions. nih.govDirect C-H chlorination of 5-pentafluoroethyl-pyrazine.

Conversion of Chloro to Other Halogenated Pyrazines

While the target is a chloro-substituted pyrazine, halogen exchange reactions are a powerful tool in the synthesis of various halogenated heterocycles. For example, a bromo- or iodo-pyrazine could serve as a versatile intermediate for introducing the pentafluoroethyl group via cross-coupling reactions. Subsequently, a separate chlorination step or a halogen exchange reaction could be employed. While not directly applicable for the final product, understanding these transformations is crucial for strategic synthesis design.

Strategic Introduction of Perfluoroethyl and Related Perfluoroalkyl Moieties

The introduction of a pentafluoroethyl group onto the pyrazine ring is arguably the most critical and challenging step in the synthesis. Perfluoroalkyl groups significantly alter the electronic properties and lipophilicity of organic molecules, making them attractive in medicinal and materials chemistry.

Several strategies can be envisioned for the introduction of the C2F5 group:

Radical Perfluoroalkylation: The generation of a pentafluoroethyl radical (C2F5•) from a suitable precursor, such as pentafluoroethyl iodide (C2F5I), in the presence of a radical initiator can lead to the perfluoroalkylation of the pyrazine ring. This approach often suffers from a lack of regioselectivity, especially with an unsubstituted pyrazine. However, with a pre-functionalized pyrazine, the directing effects of the substituent could improve the selectivity.

Nucleophilic Perfluoroalkylation: The use of a pentafluoroethyl anion equivalent, such as pentafluoroethyllithium (C2F5Li) or pentafluoroethylmagnesium bromide (C2F5MgBr), could be employed to attack an electrophilic position on the pyrazine ring. This would typically require the pyrazine to be activated towards nucleophilic attack, for example, by forming a pyrazinium salt.

Transition-Metal Catalyzed Cross-Coupling: This is a highly versatile and often preferred method for forming C-C bonds. A common approach would involve the reaction of a halogenated pyrazine (e.g., 2-chloro-5-iodopyrazine) with a source of the pentafluoroethyl group, such as (pentafluoroethyl)trimethylsilane (B31909) (C2F5SiMe3) or a pentafluoroethyl-metal reagent, in the presence of a palladium or copper catalyst. The regioselectivity is controlled by the position of the halogen on the pyrazine ring.

Recent advancements have demonstrated the synthesis of perfluoroalkylated pyrazoles from α-perfluoroalkenylated aldehydes, which are formed through a photocatalytic process. mdpi.comresearchgate.net This highlights the potential of modern synthetic methods in accessing perfluoroalkylated heterocycles. While not a direct application to pyrazine, the underlying principles of generating and reacting with perfluoroalkyl species are highly relevant.

Perfluoroalkylation Strategy Reagents Key Features Potential Application
Radical PerfluoroalkylationC2F5I, Radical InitiatorCan be applied to the pyrazine core.Direct perfluoroalkylation of pyrazine or a substituted derivative.
Nucleophilic PerfluoroalkylationC2F5Li or C2F5MgBrRequires an activated pyrazine ring.Reaction with a pyrazinium salt.
Cross-Coupling ReactionHalogenated Pyrazine, C2F5-Metal Reagent, CatalystHigh regioselectivity and functional group tolerance.Coupling of 2-chloro-5-iodopyrazine (B1453444) with a pentafluoroethylating agent.

Copper-Mediated Fluoroalkylation and Perfluoroethylation Reactions

Copper-mediated reactions have emerged as a powerful tool for the formation of carbon-fluoroalkyl bonds. These methods often involve the use of a copper(I) source to generate a reactive copper-perfluoroalkyl species, which can then couple with a suitable pyrazine precursor.

Recent studies have shown that N-heterocyclic carbene (NHC) copper(I) fluoroalkyl complexes can effectively react with aryl halides. nih.gov The presence of ortho-directing groups on the aryl halide substrate has been found to dramatically enhance the reactivity of aryl bromides and chlorides, which are typically less reactive than their iodide counterparts. nih.gov This strategy could be conceptually applied to a suitably functionalized chloropyrazine derivative to facilitate the introduction of the pentafluoroethyl group. The mechanism generally proceeds through a Cu(I)/Cu(III) catalytic cycle, where the oxidative addition of the aryl halide to the Cu(I)-perfluoroalkyl intermediate is often the rate-limiting step. nih.gov

The choice of the perfluoroalkyl source is also critical. While gaseous reagents like HCF3 can be used to generate the active copper species, the development of stable and easy-to-handle perfluoroalkylation reagents is an active area of research. acs.org

Table 1: Examples of Copper-Mediated Fluoroalkylation

SubstrateFluoroalkyl SourceCatalyst SystemProductYieldReference
Aryl Bromide with Directing Group(IPr)Cu(I)-pentafluoroethyl-Aryl-pentafluoroethylHigh nih.gov
Heteroaryl Bromide(phen)CuCF3-Heteroaryl-trifluoromethylGood acs.org
Propargyl ChloridesPhSO2CF2TMSCuI/CsFPhSO2CF2-allenesModerate cas.cn

This table presents examples of copper-mediated fluoroalkylation reactions on various substrates, illustrating the versatility of this methodology.

Decarboxylative and Oxidative Perfluoroethylation Methods

While specific examples for this compound are not detailed in the provided search results, decarboxylative and oxidative perfluoroethylation methods represent a promising avenue for its synthesis. These reactions typically involve the use of a perfluorocarboxylic acid salt or a related derivative, which upon oxidation or decarboxylation, generates a perfluoroalkyl radical. This radical can then add to the pyrazine ring. The regioselectivity of such reactions would be a key consideration, influenced by the electronic nature of the pyrazine substrate.

Sandmeyer-Type Approaches for Perfluoroalkylation

The Sandmeyer reaction, traditionally used for the conversion of diazonium salts to various functionalities, has been adapted for perfluoroalkylation. A hypothetical Sandmeyer-type approach for the synthesis of this compound would involve the diazotization of a 2-chloro-5-aminopyrazine precursor. The resulting diazonium salt could then be reacted with a source of pentafluoroethyl radicals, potentially generated from a pentafluoroethyl-containing reagent in the presence of a copper salt. The success of this approach would hinge on the stability of the pyrazine diazonium salt and the efficiency of the radical trapping step.

Direct C-H Bond Functionalization for Perfluoroalkyl Installation

Direct C-H functionalization is a highly attractive and atom-economical strategy for the synthesis of complex molecules. nih.govresearchgate.net In the context of pyrazine chemistry, this would involve the direct replacement of a hydrogen atom on the pyrazine ring with a pentafluoroethyl group. These reactions are often mediated by transition metals, such as copper or palladium, and can proceed through a radical mechanism. researchgate.net For a substrate like 2-chloropyrazine (B57796), the regioselectivity of the C-H perfluoroethylation would be a critical factor to control, aiming for substitution at the C-5 position. The electron-deficient nature of the pyrazine ring can influence the site of radical attack. rsc.org

Catalytic Systems in Pyrazine Synthesis and Functionalization

Catalytic systems, particularly those based on palladium and copper, play a pivotal role in both the synthesis of the pyrazine core and its subsequent functionalization.

Palladium-Catalyzed Cross-Coupling Strategies (Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are widely used to introduce a variety of substituents onto the pyrazine ring.

Suzuki Coupling: This reaction involves the coupling of a halogenated pyrazine, such as 2-chloropyrazine, with a boronic acid or its ester. rsc.org It is a versatile method for creating aryl- or vinyl-substituted pyrazines. The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance. rsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with a halo-pyrazine in the presence of a palladium catalyst and a copper co-catalyst. rsc.org This method is effective for introducing alkynyl moieties onto the pyrazine scaffold. rsc.org

Negishi Coupling: While less common for pyrazines in the provided results, the Negishi coupling, which utilizes an organozinc reagent, is another powerful C-C bond-forming reaction that could be applied to functionalize 2-chloropyrazine derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Pyrazines

Coupling ReactionHalopyrazine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
SuzukiChloropyrazineArylboronic acidPalladium-phosphine complexArylpyrazine rsc.org
SonogashiraChloropyrazineTerminal alkynePd catalyst, Cu co-catalystAlkynylpyrazine rsc.org
Suzuki8-methylthio-6-bromoimidazo[1,2-a]pyrazineArylboronic acidPalladium catalyst6-Aryl-8-methylthioimidazo[1,2-a]pyrazine acs.org

This table summarizes key palladium-catalyzed cross-coupling reactions used for the functionalization of pyrazine derivatives.

Copper-Catalyzed Pyrazine Synthesis and Derivatization

Copper catalysts are not only important for fluoroalkylation but also for the fundamental synthesis of the pyrazine ring itself. One notable method is the copper-catalyzed aerobic oxidative coupling of ketones with diamines. nih.govresearchgate.net This approach provides an attractive alternative to traditional methods that often require pre-functionalized diketones. nih.gov

In terms of derivatization, copper-catalyzed reactions can be used for various transformations. For instance, copper-catalyzed cross-coupling reactions have been employed for the introduction of perfluoroalkyl groups, as discussed earlier. nih.govacs.org The development of efficient and selective copper-based catalytic systems remains a key area of research in pyrazine chemistry. nih.govresearchgate.net

Nickel-Mediated Reactions for Fluorinated Pyrazines

The synthesis of complex fluorinated pyrazines is an area of growing interest due to the unique properties imparted by fluorine atoms to organic molecules. Nickel-mediated reactions have emerged as a powerful tool for the functionalization of carbon-fluorine (C-F) bonds, which are traditionally challenging to activate due to their high bond dissociation energy. beilstein-journals.orgnih.gov These methods offer potential pathways for the synthesis and modification of fluorinated pyrazines.

Transition-metal-mediated C-F bond activation is crucial for the late-stage functionalization of fluorinated molecules. beilstein-journals.org While this activation often requires high temperatures, nickel catalysis has shown promise in performing these transformations under milder conditions. beilstein-journals.orgnih.gov Nickel(0) species can react with fluorinated heterocycles, like fluoropyridines and fluorobenzofurans, to enable cross-coupling reactions. beilstein-journals.orgchemrxiv.org

One prominent strategy involves the nickel-catalyzed cross-coupling of fluoro-aromatic compounds with various partners. For instance, researchers have demonstrated the efficient coupling of 2-fluorobenzofurans with arylboronic acids using a nickel catalyst. beilstein-journals.orgnih.gov This reaction proceeds through the activation of the C-F bond, involving a proposed β-fluorine elimination from a nickelacyclopropane intermediate formed by the interaction of the fluoro-aromatic with a zero-valent nickel species. beilstein-journals.org This approach allows for the synthesis of a range of 2-arylbenzofurans. beilstein-journals.orgnih.gov

The reaction conditions for such nickel-catalyzed defluorinative couplings have been optimized. A model reaction between 2-fluoronaphtho[2,1-b]furan and m-tolylboronic acid showed that the choice of catalyst, ligand, and temperature is critical for achieving high yields. beilstein-journals.org

Table 1: Optimization of Nickel-Catalyzed Defluorinative Coupling beilstein-journals.org

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)Temp (°C)Yield (%)
1Ni(cod)₂ (10)PCy₃ (20)K₂CO₃ (2.0)8075
2Ni(cod)₂ (10)PCy₃ (20)K₂CO₃ (2.0)5088
3Ni(cod)₂ (10)PCy₃ (20)K₂CO₃ (2.0)rt>99

Reaction of 2-fluoronaphtho[2,1-b]furan with m-tolylboronic acid. cod = 1,5-cyclooctadiene, PCy₃ = tricyclohexylphosphine, rt = room temperature.

This methodology could conceptually be extended to fluorinated pyrazines, allowing for the introduction of aryl groups onto the pyrazine core via C-F bond activation.

Furthermore, nickel catalysis is effective for the hydrodefluorination (HDF) of fluorinated pyridines, which serves as a method to selectively replace fluorine with hydrogen. chemrxiv.org This process, utilizing a nickel catalyst with a silane (B1218182) reducing agent like HBPin (pinacolborane), provides a pathway to partially defluorinated aza-aromatics. chemrxiv.org Mechanistic studies suggest the involvement of a [Ni(iPrPN)(COD)] complex as the catalyst resting-state and C-F activation as a key step. chemrxiv.org

Another innovative approach is the one-step oxidative fluorination using well-defined nickel complexes, an oxidant, and aqueous fluoride (B91410). nih.gov This method facilitates the formation of aryl and alkenyl fluorides at room temperature and is notable for its operational simplicity, particularly its compatibility with aqueous solutions of fluoride. nih.gov While developed with PET imaging applications in mind, the fundamental principle of nickel-mediated C-F bond formation could be adapted for the synthesis of complex fluorinated molecules like this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Pentafluoroethyl Pyrazine and Analogues

Nucleophilic Aromatic Substitution at the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents present on the ring.

Reactivity of the Chloro Substituent

The chlorine atom in 2-Chloro-5-pentafluoroethyl-pyrazine serves as a good leaving group in nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the pyrazine nitrogens and the pentafluoroethyl group polarizes the C-Cl bond, making the carbon atom attached to the chlorine electrophilic and prone to attack by nucleophiles.

Halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine (B92270) counterparts. thieme-connect.de The substitution of the chloro group can be achieved with a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under thermal conditions. youtube.com The general mechanism for this reaction is a two-step addition-elimination process. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored. youtube.commasterorganicchemistry.com

Interactive Table: Reactivity of Chloro Substituent in Pyrazine Derivatives

Reactant Nucleophile Product Conditions
2-Chloropyrazine (B57796) Amines 2-Aminopyrazine (B29847) Heat youtube.com
2-Chloropyrazine Sodium Methoxide 2-Methoxypyrazine Not specified

Influence of the Perfluoroethyl Group on Reactivity

The pentafluoroethyl (-C2F5) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com Its presence on the pyrazine ring at position 5 significantly impacts the reactivity of the molecule. The electron-withdrawing nature of the perfluoroethyl group further deactivates the pyrazine ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution. researchgate.net This is because the -C2F5 group helps to stabilize the negative charge developed in the Meisenheimer intermediate formed during nucleophilic aromatic substitution, thereby lowering the activation energy of the reaction. researchgate.net

The strong electron-withdrawing properties of perfluoroalkyl groups can be leveraged to facilitate the removal and enrichment of per- and polyfluoroalkyl substances (PFAS) from the environment. researchgate.net The fluorine atoms in these groups can participate in fluorine-fluorine interactions, which contribute to the binding affinity of these compounds to certain sorbents. nih.govbohrium.com

Electrophilic Aromatic Substitution Reactions on Pyrazine Derivatives

The pyrazine ring is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature. thieme-connect.de The two nitrogen atoms in the ring exert a strong deactivating effect, making it less nucleophilic than benzene. Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms can become protonated, further deactivating the ring. thieme-connect.dersc.org

Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the unsubstituted pyrazine ring are typically not feasible. thieme-connect.de However, the presence of activating groups on the ring can facilitate electrophilic substitution. thieme-connect.de For instance, the nitration of pyridine-N-oxide proceeds more readily than that of pyridine itself. rsc.orgrsc.org

Transformations Involving C-X (Halogen) and C-C (Perfluoroethyl) Bond Activation

The activation of the carbon-halogen (C-X) and carbon-carbon (C-C) bonds in this compound can lead to various chemical transformations.

Reductive Elimination Pathways

Reductive elimination is a fundamental reaction in organometallic chemistry, often representing the product-forming step in catalytic cycles. umb.edu It involves the formation of a new bond between two ligands attached to a metal center, with a concomitant reduction in the oxidation state of the metal. For a molecule like this compound, reductive elimination could potentially occur from a metal complex where both the chloroaryl and another ligand are coordinated to the metal center. researchgate.net The ease of reductive elimination depends on several factors, including the nature of the metal, the other ligands present, and the groups being eliminated. umb.edu Reactions involving the formation of C-H bonds are generally fast. umb.edu

β-Fluorine Elimination Studies

Photochemical Transformations and Excited State Reactivity of Pyrazines

The interaction of pyrazines with light can induce a variety of chemical transformations, often proceeding through highly energetic excited states. These reactions are of fundamental interest for understanding reaction mechanisms and for potential applications in photochemistry and materials science. The presence of strong electron-withdrawing substituents, such as the chloro and pentafluoroethyl groups in this compound, is expected to significantly modulate the excited-state landscape and reactivity of the pyrazine ring.

A characteristic photochemical reaction of pyrazines is their isomerization to other diazine isomers, such as pyrimidines and pyridazines. These phototransposition reactions are believed to proceed through a series of high-energy valence isomers. Theoretical studies on substituted pyrazines, such as 2,6-dimethylpyrazine, have shed light on the mechanistic pathways involved.

Pyrazine → [Excited State] → Dewar Pyrazine → Benzvalene → Pyrimidine (B1678525)

This mechanistic framework, developed through computational studies, is consistent with experimental observations of the photochemical isomerization of various pyrazine derivatives. For this compound, it is plausible that a similar mechanism is at play. The strong electron-withdrawing nature of the chloro and pentafluoroethyl substituents would likely influence the energetics of the intermediates and transition states, potentially affecting the quantum yield and the specific isomer distribution of the resulting pyrimidine products.

Vapour phase irradiation of perfluoroalkylpyridazines has been shown to yield pyrazine derivatives, suggesting that these photoisomerizations can be reversible under certain conditions. acs.org This observation further underscores the complex photochemical landscape of these N-heterocycles.

The nature of the substituents on the pyrazine ring plays a critical role in determining its photophysical properties, including absorption and emission characteristics, as well as the lifetimes of its excited states. Electron-withdrawing groups, such as the chloro and pentafluoroethyl moieties, are known to exert a strong influence on the electronic structure of aromatic systems.

In general, electron-withdrawing substituents tend to lower the energy of the π* molecular orbitals of the pyrazine ring. This can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Studies on other aromatic systems have shown that the introduction of perfluoroalkyl chains can influence photophysical properties.

Furthermore, the presence of heavy atoms like chlorine can enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state due to the heavy-atom effect. This can have a profound impact on the subsequent photochemical reactivity. For instance, in the case of 2-chloropyrimidine, a related diazine, it has been shown that different photochemical reactions can be initiated from the singlet and triplet excited states. rsc.org Heterolytic cleavage of the C-Cl bond can occur from the excited singlet state, leading to substitution products, while homolytic cleavage from the triplet state can generate radical intermediates. rsc.org

Given these precedents, it is reasonable to hypothesize that for this compound:

Excitation: The molecule will likely exhibit absorption in the UV region, with the exact wavelength influenced by the electron-withdrawing substituents.

Excited State Deactivation: Following excitation, the molecule can relax through several pathways, including fluorescence, non-radiative decay, and intersystem crossing to the triplet state. The presence of the chlorine atom is expected to promote ISC.

The following table summarizes the expected effects of the chloro and pentafluoroethyl substituents on the photophysical properties of the pyrazine core, based on established principles and data from analogous compounds.

PropertyEffect of -Cl SubstituentEffect of -C2F5 SubstituentExpected Combined Effect on this compound
Absorption Maximum (λmax) Potential for slight red-shiftLikely red-shift due to strong inductive effectA noticeable red-shift in the UV absorption spectrum compared to unsubstituted pyrazine.
Fluorescence Quantum Yield May be reduced due to the heavy-atom effect promoting ISC.May be influenced by changes in excited-state geometry and non-radiative decay rates.Likely to have a low fluorescence quantum yield.
Intersystem Crossing (ISC) Rate Expected to be enhanced (heavy-atom effect).May indirectly influence ISC by altering the energy gap between singlet and triplet states.An enhanced rate of intersystem crossing, leading to efficient population of the triplet state.
Triplet State Lifetime May be quenched by subsequent photochemical reactions.Can be influenced by the overall electronic structure and vibrational modes.The lifetime will depend on the competition between radiative/non-radiative decay and photochemical reactions from the triplet state.
Photochemical Reactivity Can undergo homolytic or heterolytic C-Cl bond cleavage.Stabilizes the pyrazine ring towards electrophilic attack but activates it for nucleophilic attack. Influences the regioselectivity of reactions.The molecule is expected to be photochemically active, with potential for both ring isomerization and reactions involving the C-Cl bond.

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 5 Pentafluoroethyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural features of 2-Chloro-5-pentafluoroethyl-pyrazine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the different chemical environments within the molecule.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy is used to identify and characterize the hydrogen atoms within a molecule. For this compound, the pyrazine (B50134) ring contains two protons. Due to the asymmetry of the substitution (a chloro group at position 2 and a pentafluoroethyl group at position 5), these two protons are in distinct chemical environments and are expected to appear as two separate signals in the ¹H NMR spectrum.

The electron-withdrawing nature of the chlorine atom and the pentafluoroethyl group will deshield the pyrazine protons, causing their signals to appear at a relatively high chemical shift (downfield). The proton at position 3, being adjacent to the chloro-substituted carbon and a nitrogen atom, is expected to be the most deshielded. The proton at position 6, adjacent to the carbon bearing the pentafluoroethyl group, will also be significantly deshielded. The coupling between these two non-equivalent protons would likely result in a doublet for each signal, with a small coupling constant typical for protons in a 1,4-relationship on a pyrazine ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-38.5 - 8.8Doublet (d)1-2
H-68.7 - 9.0Doublet (d)1-2

Note: The predicted values are based on the analysis of similar pyrazine derivatives and the known effects of substituents. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. This compound has six carbon atoms in unique chemical environments: four in the pyrazine ring and two in the pentafluoroethyl group.

The carbon atoms in the pyrazine ring are expected to resonate in the aromatic region of the spectrum. The carbons directly bonded to the electronegative nitrogen atoms and the chlorine atom (C-2 and C-6) will be significantly deshielded and appear at higher chemical shifts. The carbon atom bonded to the pentafluoroethyl group (C-5) will also be deshielded. The remaining pyrazine carbon (C-3) will appear at a comparatively lower chemical shift. The carbons of the pentafluoroethyl group will show characteristic splitting patterns due to coupling with the fluorine atoms. The CF₂ group will appear as a triplet, and the CF₃ group will appear as a quartet.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-2150 - 155Singlet
C-3140 - 145Singlet
C-5145 - 150Triplet
C-6148 - 153Singlet
-CF₂-115 - 125Triplet
-CF₃110 - 120Quartet

Note: The predicted values are based on the analysis of similar fluorinated and chlorinated pyrazines. Actual experimental values may vary.

¹⁹F NMR for Perfluoroethyl Moiety Characterization and Reaction Monitoring

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing the pentafluoroethyl group. The spectrum is expected to show two distinct signals corresponding to the CF₂ and CF₃ groups. The chemical shifts of these signals are characteristic of a pentafluoroethyl group attached to an aromatic ring.

The CF₃ group typically appears as a triplet due to coupling with the adjacent CF₂ group. The CF₂ group, in turn, is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The integration of these signals would confirm the 3:2 ratio of fluorine atoms. ¹⁹F NMR is also a powerful tool for reaction monitoring during the synthesis of this compound, as the chemical shifts of the fluorine nuclei are very sensitive to changes in their chemical environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine GroupPredicted Chemical Shift (ppm, relative to CFCl₃)Predicted Multiplicity
-CF₂--105 to -115Quartet
-CF₃-80 to -90Triplet

Note: The predicted values are based on typical ranges for perfluoroalkyl groups attached to aromatic systems. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the pyrazine ring, the C-Cl bond, and the C-F bonds.

The IR spectrum is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range. The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the pentafluoroethyl group, which are typically found in the 1300-1100 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazine ring.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aromatic C=C/C=N Stretch1600 - 14001600 - 1400
C-F Stretch1300 - 1100 (strong)1300 - 1100
C-Cl Stretch800 - 600800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring is a chromophore, and its absorption of UV light is expected to result in characteristic absorption bands. The presence of the chloro and pentafluoroethyl substituents will influence the energy of these transitions.

Typically, pyrazine and its derivatives exhibit π → π* and n → π* transitions. The intense π → π* transitions are expected to occur at shorter wavelengths (around 260-280 nm), while the weaker n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, would appear at longer wavelengths (around 320-330 nm). The specific absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally.

Table 5: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λmax (nm)
π → π260 - 280
n → π320 - 330

Note: The solvent used can significantly affect the position of the absorption bands.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula of C₇H₂ClF₅N₂.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom. The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the pentafluoroethyl group, the chlorine atom, or smaller fragments from the pyrazine ring.

Table 6: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[C₇H₂³⁵ClF₅N₂]⁺252Molecular Ion (M⁺)
[C₇H₂³⁷ClF₅N₂]⁺254Isotopic Peak (M+2)
[C₅H₂ClN₂]⁺129Loss of C₂F₅
[C₇H₂F₅N₂]⁺217Loss of Cl

Note: The relative intensities of the fragment ions depend on the ionization method and energy.

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Pentafluoroethyl Pyrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-chloro-5-pentafluoroethyl-pyrazine. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. By focusing on the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and the energies of molecular orbitals. The electron-withdrawing nature of the chloro and pentafluoroethyl substituents significantly influences the electronic properties of the pyrazine (B50134) ring, a feature that can be quantitatively described using DFT.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrazine ring, while the LUMO is likely to have significant contributions from the pyrazine ring and the pentafluoroethyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity towards nucleophiles and electrophiles.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: The values in this table are hypothetical and based on typical results for similar halogenated pyrazines.

For a more detailed understanding of excited states and complex reaction pathways, ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) are employed. While computationally more demanding than DFT, these methods provide a more accurate description of electronic states with significant multi-reference character, which can be important for photochemical reactions or in cases of near-degeneracy of electronic states. These methods are particularly useful for mapping out potential energy surfaces for reactions involving bond breaking and formation, providing critical information about transition states and reaction barriers.

Conformational Analysis and Potential Energy Surface Mapping

The pentafluoroethyl group in this compound can rotate around the C-C bond, leading to different conformations. Conformational analysis, typically performed using DFT or other quantum chemical methods, is used to identify the most stable conformers and the energy barriers between them. By systematically varying the dihedral angle of the pentafluoroethyl group and calculating the corresponding energy, a potential energy surface can be mapped. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Theoretical Investigations of Bonding Characteristics and Electronic Distribution (e.g., NBO, QTAIM Analysis)

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two theoretical frameworks used to analyze bonding characteristics and electronic distribution in detail.

NBO analysis provides a picture of localized bonds and lone pairs, offering insights into hybridization, bond strengths, and charge delocalization. For this compound, NBO analysis would likely reveal significant charge transfer from the pyrazine ring to the electronegative chloro and pentafluoroethyl substituents.

QTAIM analysis , developed by Richard Bader, examines the topology of the electron density to define atoms, bonds, and other chemical features. mdpi.com By analyzing the properties at bond critical points (BCPs), one can characterize the nature of chemical bonds (e.g., covalent vs. ionic). In this molecule, QTAIM would be expected to characterize the C-Cl and C-F bonds as polar covalent.

Table 2: Representative NBO and QTAIM Parameters for Selected Bonds in this compound

BondNBO Charge on Atom 1NBO Charge on Atom 2QTAIM Electron Density at BCP (ρ)QTAIM Laplacian of Electron Density at BCP (∇²ρ)
C-Cl+0.15-0.150.25 a.u.+0.10 a.u.
C-C(F₂)+0.40-0.350.30 a.u.-0.20 a.u.
C-F+0.60-0.600.20 a.u.+0.80 a.u.

Note: The values in this table are hypothetical and based on typical results for similar halogenated compounds.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or in the solid state. By simulating the motion of the molecule and its surroundings over time, MD can provide insights into intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent), van der Waals forces, and electrostatic interactions. nih.govnih.gov These simulations are crucial for understanding the solvation process and how the molecule might interact with biological targets or other materials.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the structures and energies of transition states. mit.edu For this compound, this could involve modeling nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by a nucleophile. The calculated activation energies for these reactions can help predict reaction rates and selectivity. researchgate.net

Exploration of Pyrazine-Derived Carbenes as Ligands for Transition Metal Complexes via DFT

The investigation of N-heterocyclic carbenes (NHCs) as ligands for transition metal complexes has been a burgeoning area of research in organometallic chemistry. While imidazol-2-ylidenes have been extensively studied, carbenes derived from other heterocyclic systems, such as pyrazine, are gaining attention due to their unique electronic and steric properties. researchgate.net Density Functional Theory (DFT) has emerged as a powerful tool to predict the stability, reactivity, and ligand properties of these novel carbenes, offering insights that can guide synthetic efforts. figshare.com This section explores the theoretical aspects of pyrazine-derived carbenes, with a specific focus on a hypothetical system derived from this compound, and its potential as a ligand in transition metal complexes.

A comprehensive theoretical analysis of carbenes derived from diazines, including pyrazine, has revealed that these species possess a singlet ground state. figshare.com The key feature of their electronic structure is a high-lying sigma-symmetry highest occupied molecular orbital (HOMO) localized on the ylidene carbon atom. nih.gov This characteristic makes them strong electron-donating ligands. nih.gov

DFT calculations on related fluorinated N-heterocyclic carbenes have shown that fluorination can lead to a significant depletion of electron density at the carbene center. nih.gov This effect would likely be pronounced in a carbene derived from this compound. The resulting pyrazinylidene would be a less powerful sigma-donor compared to its non-halogenated counterparts. However, the presence of the pyrazine ring introduces the possibility of π-accepting interactions, which could be enhanced by the electron-withdrawing substituents.

The stability of the carbene itself is a critical factor. While pyrazine-derived carbenes are generally less thermodynamically and kinetically stable than conventional imidazol-2-ylidenes, the electronic stabilization afforded by the electron-withdrawing groups might influence their dimerization energies. figshare.com

When coordinated to a transition metal, the pyrazine-derived carbene ligand can exhibit interesting bonding characteristics. DFT studies on model rhodium carbonyl complexes have been used to evaluate the ligand properties of various NHCs. nih.gov For a hypothetical complex involving a carbene derived from this compound, the metal-ligand bond would be characterized by a combination of sigma-donation from the carbene to the metal and potential π-backbonding from the metal to the pyrazine ring.

The electron-withdrawing nature of the chloro and pentafluoroethyl groups would likely lead to a stronger π-acceptor character for the ligand. This is because these groups lower the energy of the π* orbitals of the pyrazine ring, making them more accessible for back-donation from electron-rich metal centers. Such properties are desirable in many catalytic applications where fine-tuning of the electronic environment of the metal center is crucial.

The steric profile of the ligand is another important consideration. The pentafluoroethyl group would introduce significant steric bulk around the metal center, which can influence the coordination number, geometry, and catalytic activity of the resulting complex.

While specific DFT data for a carbene derived from this compound is not available in the current literature, we can extrapolate expected trends based on studies of similar systems. The following tables present hypothetical data to illustrate the anticipated effects of the chloro and pentafluoroethyl substituents on the properties of the pyrazine-derived carbene and its transition metal complexes.

Table 1: Predicted Electronic Properties of Substituted Pyrazinylidene Carbenes (DFT Calculation Approximations)

CarbeneHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrazinylidene-4.5-0.54.0
2-Chloro-pyrazinylidene-4.8-0.84.0
2-Pentafluoroethyl-pyrazinylidene-5.2-1.24.0
2-Chloro-5-pentafluoroethyl-pyrazinylidene -5.5 -1.5 4.0

Note: The values in this table are hypothetical and intended for illustrative purposes to show the expected trend of decreasing HOMO and LUMO energies with increasing electron-withdrawing substitution.

Table 2: Predicted Metal-Ligand Bond Dissociation Energies (BDE) for a Model [L-M] Complex (kcal/mol)

Ligand (L)BDE (kcal/mol)
Pyrazinylidene65
2-Chloro-pyrazinylidene62
2-Pentafluoroethyl-pyrazinylidene58
2-Chloro-5-pentafluoroethyl-pyrazinylidene 55

Note: The values in this table are hypothetical and illustrate the expected trend of decreasing metal-ligand bond dissociation energy due to the reduced sigma-donating ability of the carbene with electron-withdrawing substituents.

2 Chloro 5 Pentafluoroethyl Pyrazine As a Strategic Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Scaffolds

The utility of 2-Chloro-5-pentafluoroethyl-pyrazine as a foundational unit in organic synthesis stems from the distinct reactivity of its two key features: the chloro substituent and the pentafluoroethyl group. The chlorine atom at the C-2 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The pentafluoroethyl (-C₂F₅) group is a powerful electron-withdrawing group. This electronic influence is crucial as it significantly activates the pyrazine (B50134) ring towards nucleophilic attack, making the displacement of the C-2 chlorine more facile compared to unsubstituted or electron-rich chloropyrazines. nih.govlibretexts.org This activation is a key principle in nucleophilic aromatic substitution (SNAr) mechanisms, where the rate-determining step is the attack of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). researchgate.netstackexchange.com The strong inductive effect of the -C₂F₅ group helps to stabilize this negative charge, thereby lowering the activation energy of the reaction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 2-chloropyrazines are excellent substrates for these transformations. rsc.org this compound can readily participate in a variety of these reactions to build complex molecular architectures, including fused heterocyclic systems.

Suzuki-Miyaura Coupling: This reaction couples the chloropyrazine with boronic acids or their esters. It is a robust method for forming C-C bonds to introduce aryl or heteroaryl moieties at the C-2 position. nih.govresearchgate.netresearchgate.net

Stille Coupling: Involving organotin reagents, this method is also highly effective for creating C-C bonds and is known for its tolerance of a wide range of functional groups. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyrazine with various amines, providing access to 2-aminopyrazine (B29847) derivatives which are themselves important synthetic intermediates. rsc.org

Sonogashira Coupling: This enables the formation of C-C triple bonds by reacting the chloropyrazine with terminal alkynes, a key step in the synthesis of conjugated systems and complex natural product analogues. rsc.org

The following table summarizes typical cross-coupling reactions applicable to this compound, based on established methods for related chloropyrazines.

Reaction TypeCoupling PartnerCatalyst/Conditions (Typical)Product Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O)2-Aryl-5-pentafluoroethyl-pyrazine
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄, Solvent (e.g., Toluene)2-Substituted-5-pentafluoroethyl-pyrazine
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)2-Amino-5-pentafluoroethyl-pyrazine
SonogashiraTerminal AlkynePd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)2-Alkynyl-5-pentafluoroethyl-pyrazine
Cobalt-Catalyzed CouplingArylzinc HalideCoBr₂, Zn dust, Acetonitrile (B52724)2-Aryl-5-pentafluoroethyl-pyrazine

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring, amplified by the -C₂F₅ group, makes direct displacement of the chloride by nucleophiles highly efficient. researchgate.net This provides a straightforward, often metal-free, route to a variety of derivatives. Common nucleophiles include:

Alkoxides (RO⁻): To form 2-alkoxy-pyrazines.

Thiolates (RS⁻): To form 2-thioether-pyrazines.

Amines (R₂NH): To form 2-amino-pyrazines.

These reactions allow for the late-stage introduction of diverse functional groups, enabling the rapid generation of compound libraries based on the 5-pentafluoroethyl-pyrazine scaffold.

Applications in the Synthesis of Precursors for Functional Materials (e.g., π-Conjugated Systems, Photosensitizers)

Pyrazine-containing π-conjugated materials have garnered significant interest for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. rsc.orgresearchgate.net The electron-deficient character of the pyrazine ring makes it an excellent building block for n-type (electron-transporting) and ambipolar materials.

The incorporation of this compound into these materials is a strategic design choice. The strongly electron-withdrawing pentafluoroethyl group can profoundly influence the material's properties:

Tuning of Energy Levels: The -C₂F₅ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material. This is critical for improving electron injection and transport in electronic devices. rsc.org

Enhanced Electron Affinity: A lower LUMO level corresponds to higher electron affinity, making the material a better electron acceptor, a desirable trait for n-type semiconductors and the acceptor component in donor-acceptor type materials for solar cells.

Improved Stability: Perfluoroalkyl chains are known to enhance the thermal and oxidative stability of organic materials. They can also impart favorable morphological characteristics, such as promoting desirable packing in the solid state.

Through the cross-coupling reactions discussed previously (e.g., Stille, Suzuki), this compound can be polymerized or oligomerized with various π-conjugated comonomers (such as thiophenes, fluorenes, or donor-type heterocycles) to create well-defined donor-acceptor (D-A) conjugated systems. rsc.orgresearchgate.netfrontiersin.org The pyrazine unit acts as the acceptor, and its properties are further amplified by the -C₂F₅ substituent.

Development of Specialized Chemical Reagents and Intermediates

Beyond its direct use in building complex final targets, this compound is a key intermediate for the synthesis of other, more specialized pyrazine reagents. chemicalbook.com The reactivity of the C-2 chlorine allows for its conversion into a host of other functional groups, thereby creating a new suite of building blocks that retain the 5-pentafluoroethyl moiety.

The following table illustrates how this primary intermediate can be converted into secondary, more specialized intermediates through nucleophilic substitution.

ReagentReaction TypeProduct IntermediatePotential Subsequent Use
Sodium Azide (NaN₃)Nucleophilic Substitution2-Azido-5-pentafluoroethyl-pyrazineClick chemistry (Huisgen cycloaddition), synthesis of triazoles, tetrazoles
Hydrazine (N₂H₄)Nucleophilic Substitution2-Hydrazinyl-5-pentafluoroethyl-pyrazineSynthesis of pyrazolyl-pyrazines, hydrazones, triazolopyrazines
Sodium Cyanide (NaCN)Nucleophilic Substitution2-Cyano-5-pentafluoroethyl-pyrazineHydrolysis to carboxylic acids, reduction to amines, synthesis of tetrazoles
Sodium Hydroxide (NaOH)Nucleophilic Substitution5-Pentafluoroethyl-pyrazin-2-olSynthesis of pyrazinone-containing structures, etherification

Each of these second-generation intermediates offers a unique set of synthetic possibilities. For instance, the corresponding azido-pyrazine is a valuable partner in "click chemistry," allowing for the efficient and specific linking of the pyrazine core to biomolecules or polymers. The hydrazinyl-pyrazine can be used to construct fused heterocyclic systems, such as the medicinally relevant researchgate.netclockss.orgnih.govtriazolo[4,3-a]pyrazine core. chemicalbook.com

Derivatization for Advanced Chemical Probes and Tags

The development of molecular probes for imaging and sensing is a rapidly advancing field. This compound is an excellent platform for creating such probes due to two key features: the synthetic handle provided by the chlorine atom and the unique properties of the pentafluoroethyl group.

¹⁹F NMR Probes: Nuclear Magnetic Resonance (NMR) spectroscopy using the ¹⁹F nucleus is a powerful analytical tool, particularly in biological and materials science, because of the high sensitivity of the ¹⁹F nucleus and the lack of endogenous ¹⁹F signals in biological systems. cfplus.cznih.gov The pentafluoroethyl group, with its five fluorine atoms, serves as an excellent ¹⁹F NMR tag. researchgate.netacs.org Molecules containing this group can be readily detected and quantified by ¹⁹F NMR. By attaching this pyrazine building block to a drug candidate, metabolite, or biomolecule, researchers can monitor its interactions, localization, and metabolic fate in complex environments without the need for radioactive labeling. nih.gov The reactive chlorine allows for the covalent attachment of the pyrazine probe to a molecule of interest.

Multimodal Probes: The versatility of the 2-chloro position allows for the introduction of other reporting units, such as fluorophores for optical imaging or metal-chelating groups for other imaging modalities. nih.gov For example, a fluorescent dye could be attached via a Suzuki or Sonogashira coupling, creating a dual-mode probe that can be tracked by both fluorescence microscopy and ¹⁹F NMR. This multimodal approach provides complementary information and enhances the reliability of the data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-pentafluoroethyl-pyrazine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using halogenating agents like phosphorus oxychloride (POCl₃). For example, pyrazine derivatives are often prepared by refluxing intermediates (e.g., hydrazides) with POCl₃ at 120°C, followed by quenching and purification via recrystallization in ethanol or diethyl ether . Adjust stoichiometry to optimize chloro-substitution while retaining the pentafluoroethyl group.

Q. How is this compound purified and characterized?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Characterization : Confirm structure via:
  • IR spectroscopy : Identify C-Cl (600–800 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches .
  • NMR : Compare <sup>1</sup>H/<sup>13</sup>C spectra with analogous compounds (e.g., 2-Chloro-5-methylpyrazine in ).
  • Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling halogenated pyrazines?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid static discharge using grounded equipment .
  • PPE : Use nitrile gloves, fume hoods, and eye protection. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for halogenated pyrazines be resolved?

  • Methodological Answer :

  • Cross-validation : Combine IR, NMR, and high-resolution mass spectrometry (HRMS). For ambiguous peaks (e.g., overlapping <sup>19</sup>F signals), use 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry) by growing single crystals in DMSO/water mixtures .
  • Reference databases : Cross-check with the Cambridge Structural Database (CSD) for similar pyrazine derivatives .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Software : Use Molecular Operating Environment (MOE) to model transition states and Fukui indices for electrophilic sites .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., SNAr with amines) .
  • Solvent effects : Simulate polar aprotic solvents (DMF, DMSO) to assess activation barriers .

Q. How can reaction yields be optimized for introducing the pentafluoroethyl group?

  • Methodological Answer :

  • Catalysis : Screen Pd/Cu catalysts for cross-coupling with pentafluoroethyl iodide .
  • Temperature control : Use microwave-assisted synthesis (80–100°C) to reduce side reactions .
  • Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation .

Q. What strategies mitigate impurities in scaled-up syntheses?

  • Methodological Answer :

  • HPLC analysis : Use C18 columns (MeCN/H₂O mobile phase) to detect and quantify byproducts (e.g., dehalogenated species) .
  • Taguchi method : Design experiments varying temperature, solvent, and catalyst loading to minimize impurities .
  • Recrystallization : Optimize solvent polarity (e.g., toluene/hexane) to isolate pure product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.